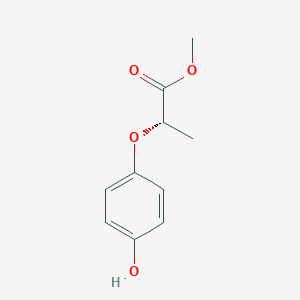

![molecular formula C25H26N4O2S B2777994 2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536984-64-2](/img/structure/B2777994.png)

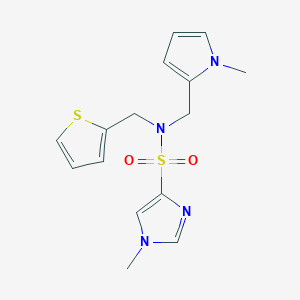

2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of the [1,2,4]triazolo[5,1-b]quinazolin family . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution . For example, azoloannulated [1,2,4,5]tetrazines have been synthesized using guanidine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. Similar compounds have been studied for their reactivity under various conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be characterized using techniques such as differential scanning calorimetry (DSC) and elemental analysis . The properties would depend on factors such as its molecular structure and the presence of functional groups.Wissenschaftliche Forschungsanwendungen

Novel Adenosine Antagonists

Research into triazoloquinazoline adenosine antagonists has led to the identification of potent compounds with significant biological activities. For instance, a study on the structure-activity relationship of these compounds reveals their potential as adenosine receptor antagonists, with implications for treating cardiovascular diseases and other conditions where adenosine plays a regulatory role (Francis et al., 1988).

Benzodiazepine Binding Activity

Another area of research focuses on the benzodiazepine binding activity of triazoloquinazolinones. These compounds have been synthesized and evaluated for their affinity to benzodiazepine receptors, indicating potential applications in developing anxiolytic and sedative drugs (Francis et al., 1991).

Heterocyclic Derivatives Synthesis

The synthesis of novel heterocyclic derivatives, such as 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one, showcases the chemical versatility of triazoloquinazolinones. These compounds are characterized by NMR, IR, and HREI-MS analyses, highlighting their potential as intermediates in pharmaceutical research (Al-Salahi et al., 2014).

H1-Antihistaminic Agents

Triazoloquinazolinones have also been investigated for their H1-antihistaminic activity, with some derivatives showing significant efficacy in protecting animals from histamine-induced bronchospasm. These findings suggest the potential for developing new classes of antihistamines from these compounds (Alagarsamy et al., 2009).

Antihypertensive Activity

The synthesis and evaluation of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones for antihypertensive activity highlight the potential therapeutic applications of these compounds. Some derivatives showed significant antihypertensive effects in spontaneously hypertensive rats, indicating their potential in hypertension treatment (Alagarsamy & Pathak, 2007).

Zukünftige Richtungen

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studying its reactivity under various conditions, investigating its potential uses in fields such as medicinal chemistry or materials science, and optimizing its synthesis .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-9-(3-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S/c1-25(2)13-19-21(20(30)14-25)22(17-10-7-11-18(12-17)31-3)29-23(26-19)27-24(28-29)32-15-16-8-5-4-6-9-16/h4-12,22H,13-15H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYHZYOTJGYWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC(=CC=C5)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)

![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)

![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)